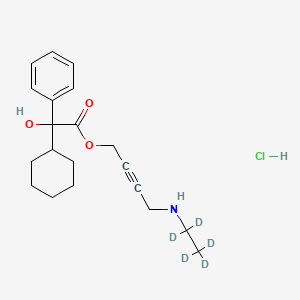
6-O-Alil-α-D-galactopiranósido de alilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Allyl 6-O-Allyl-α-D-galactopyranoside is extensively used in various scientific research fields:
Chemistry: As a building block in the synthesis of complex carbohydrates and glycosides.
Biology: In studying carbohydrate-protein interactions and glycosylation processes.
Industry: Used in the production of specialty chemicals and materials
Análisis Bioquímico
Biochemical Properties
It is known that the compound is involved in the free-radical polymerization of methacrylic acid .
Cellular Effects
It has been used in the development of pH-sensitive glycol hydrogels for oral drug delivery .
Molecular Mechanism
It is known that the compound is involved in the free-radical polymerization of methacrylic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 6-O-Allyl-α-D-galactopyranoside involves the protection of hydroxyl groups in galactopyranoside followed by allylation. The reaction typically uses allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of Allyl 6-O-Allyl-α-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity levels required for research applications.
Análisis De Reacciones Químicas
Types of Reactions
Allyl 6-O-Allyl-α-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Involving nucleophilic substitution reactions with reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted azides, depending on the reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of Allyl 6-O-Allyl-α-D-galactopyranoside involves its interaction with specific molecular targets, primarily enzymes involved in glycosylation. The compound can act as a substrate or inhibitor, affecting the enzymatic activity and subsequent biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Allyl α-D-galactopyranoside: Similar structure but lacks the additional allyl group at the 6-O position.
Phenyl α-D-thiomannopyranoside: Similar glycosidic structure but with a phenyl group instead of an allyl group.
Uniqueness
Allyl 6-O-Allyl-α-D-galactopyranoside is unique due to its dual allyl groups, which provide distinct reactivity and functional properties compared to other similar compounds .
Propiedades
Número CAS |
2595-09-7 |
|---|---|
Fórmula molecular |
C12H20O6 |
Peso molecular |
260.286 |
Nombre IUPAC |
(2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H20O6/c1-3-5-16-7-8-9(13)10(14)11(15)12(18-8)17-6-4-2/h3-4,8-15H,1-2,5-7H2/t8-,9+,10+,11-,12+/m1/s1 |
Clave InChI |
OMKXRHOKCCXNSL-IIRVCBMXSA-N |
SMILES |
C=CCOCC1C(C(C(C(O1)OCC=C)O)O)O |
Sinónimos |
2-Propenyl 6-O-2-Propenyl-α-D-galactopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2'-13C]uridine](/img/structure/B584034.png)

![6-[(Butan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B584040.png)
![Uridine-[5',5'-D2]](/img/structure/B584041.png)




![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)
![L-[1-13C]xylose](/img/structure/B584054.png)

